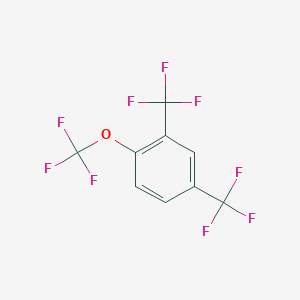

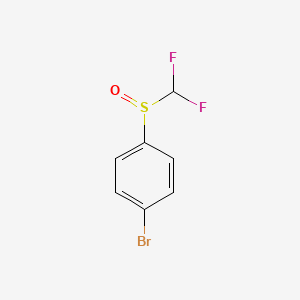

4-Nitro-2-(trifluoromethylthio)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

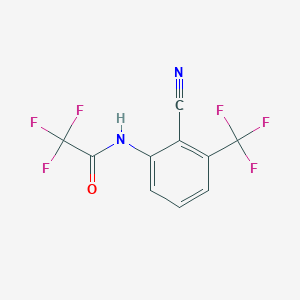

4-Nitro-2-(trifluoromethylthio)phenol, also known as 4-NTP, is an aromatic nitro compound that is used in various scientific research applications. It is a yellow, crystalline solid that is soluble in most organic solvents. 4-NTP has many properties that make it useful in scientific research, including its low toxicity, stability, and solubility.

Wissenschaftliche Forschungsanwendungen

4-Nitro-2-(trifluoromethylthio)phenol is used in many scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is used as a reagent in organic synthesis for the preparation of a wide range of compounds, such as amides, esters, and sulfonamides. 4-Nitro-2-(trifluoromethylthio)phenol is also used in drug discovery as a starting material for the synthesis of biologically active compounds. In biochemistry, 4-Nitro-2-(trifluoromethylthio)phenol is used as a probe for the study of enzymes and proteins.

Wirkmechanismus

4-Nitro-2-(trifluoromethylthio)phenol is a reactive compound that is capable of forming covalent bonds with proteins and enzymes, which can affect their function. The nitro group of 4-Nitro-2-(trifluoromethylthio)phenol is highly reactive, and it can react with the nucleophilic amino acid residues of proteins and enzymes. This reaction leads to a covalent bond formation between 4-Nitro-2-(trifluoromethylthio)phenol and the protein or enzyme, resulting in the modification of the protein or enzyme’s structure and function.

Biochemical and Physiological Effects

4-Nitro-2-(trifluoromethylthio)phenol has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. 4-Nitro-2-(trifluoromethylthio)phenol has also been shown to inhibit the activity of several proteins, including caspase-3 and glycogen synthase kinase-3. In addition, 4-Nitro-2-(trifluoromethylthio)phenol has been shown to modulate the expression of various genes, including those involved in inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

4-Nitro-2-(trifluoromethylthio)phenol has several advantages that make it useful in laboratory experiments. It is a stable compound and can be stored for long periods of time without degradation. It is also non-toxic, making it safe to handle and use in experiments. Furthermore, 4-Nitro-2-(trifluoromethylthio)phenol is soluble in most organic solvents, allowing for easy manipulation and handling.

However, there are some limitations of 4-Nitro-2-(trifluoromethylthio)phenol that should be taken into consideration. 4-Nitro-2-(trifluoromethylthio)phenol is a reactive compound and can react with proteins and enzymes, leading to the modification of their structure and function. This can result in unexpected and unpredictable results in experiments. In addition, 4-Nitro-2-(trifluoromethylthio)phenol is not very soluble in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

The use of 4-Nitro-2-(trifluoromethylthio)phenol in scientific research is still in its early stages, and there are many potential future directions. One potential direction is the use of 4-Nitro-2-(trifluoromethylthio)phenol to study the structure and function of proteins and enzymes. 4-Nitro-2-(trifluoromethylthio)phenol can be used to selectively modify proteins and enzymes and to study the effects of these modifications on their structure and function. Another potential direction is the use of 4-Nitro-2-(trifluoromethylthio)phenol to study the regulation of gene expression. 4-Nitro-2-(trifluoromethylthio)phenol can be used to modulate the expression of various genes, which can be used to study the mechanisms of gene regulation. Finally, 4-Nitro-2-(trifluoromethylthio)phenol can be used to study the effects of drugs on biochemical processes. By selectively modifying proteins and enzymes with 4-Nitro-2-(trifluoromethylthio)phenol, researchers can study the effects of drugs on these processes.

Synthesemethoden

4-Nitro-2-(trifluoromethylthio)phenol is synthesized by the reaction of 4-nitrophenol with trifluoromethylthiol in aqueous solution. The reaction is carried out at a temperature of 80-90°C and a pH of 7-9. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the product is isolated and purified by recrystallization.

Eigenschaften

IUPAC Name |

4-nitro-2-(trifluoromethylsulfanyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3S/c8-7(9,10)15-6-3-4(11(13)14)1-2-5(6)12/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVQVYWZFNICQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])SC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2-(trifluoromethylthio)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)

![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)

![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)